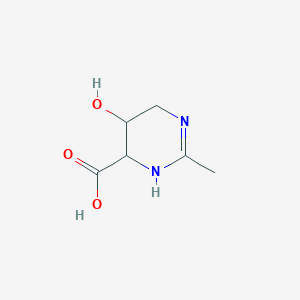

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine

Description

Properties

IUPAC Name |

5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBBJKLKFTNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922341 | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117229-60-4 | |

| Record name | 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117229604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl Acetate-Mediated Cyclization

A widely documented method involves the reaction of 1,3-propanediamine with ethyl acetate under thermal conditions. Ethyl acetate acts as both a carbonyl source and a solvent. In a representative procedure, 80 grams of 1,3-propanediamine is treated with 32 grams of ethyl acetate at 175°C under reduced pressure (100 mm Hg) for 3 hours. The crude product is distilled at 60°C (3 mm Hg), yielding 2-methyl-1,4,5,6-tetrahydropyrimidine with a 25% yield. Subsequent oxidation and carboxylation steps introduce the 4-carboxy and 5-hydroxy groups.

Urea Condensation

Urea serves as a cost-effective reagent for introducing the pyrimidine ring’s nitrogen atoms. Heating 1,3-propanediamine (14 g) with urea (11 g) at 115°C for 12 hours produces 2-hydroxy-THP derivatives. Post-synthetic modifications, such as carboxylation using chloroformates or carbon dioxide under high pressure, are required to install the 4-carboxy group. This route achieves a 30% yield after recrystallization from n-hexane.

Carboxylation Strategies

Introducing the 4-carboxy group into the THP scaffold demands selective functionalization to avoid side reactions.

Direct Carboxylation with Carbon Dioxide

Under supercritical conditions (100–150°C, 50–100 bar), 2-methyl-THP reacts with CO₂ in the presence of a base (e.g., potassium tert-butoxide). The carboxyl group is installed at the 4-position via nucleophilic attack on CO₂, followed by acid workup. This method achieves moderate yields (40–50%) but requires specialized equipment.

Ester Hydrolysis

An alternative approach involves synthesizing 4-cyano-THP derivatives followed by hydrolysis. For example, 2-methyl-4-cyano-5-hydroxy-THP is treated with concentrated hydrochloric acid at reflux, converting the nitrile to a carboxylic acid. Yields exceed 70%, though competing hydrolysis of the pyrimidine ring necessitates careful pH control.

Purification and Isolation Techniques

Crude THP mixtures often contain unreacted starting materials and byproducts, necessitating robust purification methods.

Recrystallization

Recrystallization from polar aprotic solvents (e.g., dimethylformamide) effectively removes impurities. A patent describes dissolving crude THP in hot DMF, followed by slow cooling to 4°C, achieving >95% purity.

Chromatographic Separation

Ion-exchange chromatography using Dowex® 50WX8 resin separates THP from cationic byproducts. Elution with a gradient of ammonium hydroxide (0.1–1.0 M) yields fractions enriched in THP, with recovery rates of 85–90%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary THP synthesis methods:

Chemical Reactions Analysis

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .

Scientific Research Applications

Medicinal Applications

THP and its derivatives have been investigated for their potential therapeutic effects:

- Antimicrobial Activity : Research has shown that THP exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antioxidant Properties : THP has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in formulations aimed at reducing oxidative damage in cells .

- Neuroprotective Effects : Preliminary studies indicate that THP may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. The compound's ability to modulate neuroinflammation and promote neuronal survival is currently under investigation .

Biochemical Applications

THP's structure allows it to participate in various biochemical processes:

- Enzyme Inhibition : THP derivatives have been explored as enzyme inhibitors, particularly in the context of metabolic pathways. For instance, they may inhibit enzymes involved in the biosynthesis of nucleotides or amino acids, offering insights into metabolic regulation .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing more complex bioactive molecules. Its functional groups facilitate further chemical modifications that can lead to novel therapeutic agents .

Case Studies

Several case studies illustrate the practical applications of THP:

- Case Study 1 : A study published in the Journal of Biological Chemistry examined the synthesis of THP derivatives and their biological activities. The results indicated that certain modifications to the THP structure enhanced its antimicrobial potency significantly .

- Case Study 2 : Research on the neuroprotective effects of THP revealed that it could reduce neuronal cell death induced by oxidative stress in vitro. This finding supports further exploration of THP as a potential treatment for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine involves its role as an osmoprotectant. It helps to stabilize proteins and cellular structures in bacteria, allowing them to function properly under stress conditions . The molecular targets and pathways involved include interactions with proteins and nucleic acids, which help to maintain cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Comparison with THP(B) (Ectoine)

THP(A) and THP(B) share a tetrahydropyrimidine core but differ in substituents:

Comparison with Other Compatible Solutes

Proline

- Structure : Cyclic secondary amine.

- Role : Lowers DNA Tm but fails to achieve full isostabilization (unlike THP(B)) .

- Synergy : Proline can be combined with THP(B) in PCR protocols to destabilize DNA secondary structures .

Betaine

- Structure : Trimethyl glycine derivative.

Comparison with Non-Osmolyte Tetrahydropyrimidine Derivatives

Several synthetic tetrahydropyrimidine derivatives (e.g., ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit antitumor or kinase-inhibitory activity . However, these lack the hydroxyl and carboxyl substituents critical for osmoregulation, highlighting THP(A)'s unique biochemical niche.

Biological Activity

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine, commonly referred to as ectoine, is a naturally occurring compound known for its role as an osmoprotectant in various microorganisms. This article delves into the biological activity of ectoine, focusing on its mechanisms of action, applications in biotechnology and medicine, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 158.17 g/mol

CAS Number: 89665-83-8

Mechanisms of Biological Activity

Ectoine functions primarily as a compatible solute , which helps organisms survive in extreme environmental conditions such as high salinity and temperature. Its biological activities can be summarized as follows:

- Osmoprotection: Ectoine stabilizes proteins and cellular structures under osmotic stress by preferentially excluding itself from the hydration shell of proteins. This prevents denaturation and aggregation of proteins under stress conditions .

- Stabilization of Cellular Structures: Ectoine contributes to the stabilization of cellular membranes and macromolecules, enhancing their functionality in adverse conditions .

1. Biotechnology

Ectoine is utilized in various biotechnological applications due to its protective properties:

- Microbial Growth Enhancement: It is used to enhance the growth of microorganisms in industrial fermentation processes by improving their resilience to stress .

- Cryopreservation: Ectoine has been shown to improve cell viability during freezing and thawing processes .

2. Pharmaceuticals and Cosmetics

Ectoine is increasingly incorporated into pharmaceutical formulations and cosmetic products for its protective effects:

- Skin Care Products: Its ability to hydrate and protect skin cells makes it a popular ingredient in moisturizers and anti-aging products .

- Therapeutic Uses: Research indicates potential therapeutic applications in treating skin disorders such as atopic dermatitis due to its anti-inflammatory properties .

Case Study 1: Ectoine Production from Biomass

A study demonstrated the production of ectoine from lignocellulosic biomass-derived sugars using engineered Halomonas elongata. The research highlighted the efficiency of ectoine production under varying stress conditions, showcasing its potential for sustainable biotechnological applications .

Case Study 2: Ectoine's Role in Stress Response

In a comprehensive study on Escherichia coli, ectoine was shown to play a crucial role in cellular response mechanisms during osmotic shock. The findings indicated that ectoine accumulation not only aids in maintaining turgor pressure but also enhances the overall metabolic activity of the cells under stress .

Comparative Data Table

| Property | Ectoine (this compound) | Other Compatible Solutes (e.g., Trehalose) |

|---|---|---|

| Molecular Weight | 158.17 g/mol | Varies (e.g., Trehalose: 342.30 g/mol) |

| Osmoprotective Mechanism | Stabilizes proteins and membranes | Similar stabilization properties |

| Industrial Application | Used in microbial fermentation and cryopreservation | Widely used in food preservation |

| Therapeutic Application | Skin hydration and protection | Antioxidant properties |

Q & A

Q. What experimental methods are recommended for detecting and quantifying THP(A) in microbial samples under osmotic stress?

THP(A) can be detected using ¹³C nuclear magnetic resonance (NMR) spectroscopy , which identifies its unique carbon skeleton and hydroxyl/carboxyl functional groups . For quantification, high-performance liquid chromatography (HPLC) paired with UV/Vis or mass spectrometry is effective, especially when coupled with isotopically labeled internal standards. Stress conditions (e.g., 0.5 M NaCl or elevated temperatures) should be standardized to ensure reproducibility .

Q. How does THP(A) biosynthesis correlate with microbial stress adaptation?

THP(A) biosynthesis in Streptomyces and halophiles is regulated by osmotic stress (e.g., NaCl > 0.3 M) and heat stress (e.g., 39°C). Key genes (ectABC for biosynthesis, ectD for hydroxylation) are transcriptionally activated under these conditions. Quantifying intracellular THP(A) via isotope dilution assays or HPLC-MS can link gene expression to solute accumulation .

Q. What structural features of THP(A) contribute to its role as a compatible solute?

THP(A) adopts a zwitterionic half-chair conformation in solution and crystalline states, with axial carboxyl and hydroxyl groups stabilizing hydrogen-bonding networks. This conformation enhances water solubility (~4 M at 20°C) and prevents protein aggregation. X-ray crystallography (e.g., SHELX refinement) and ¹H/¹³C NMR confirm these structural attributes .

Q. How does THP(A) protect E. coli from osmotic and thermal stress?

Exogenous THP(A) at 10–50 mM restores E. coli growth under stress by mimicking endogenous osmoprotectants. Experimental validation involves growth assays in minimal media with incremental NaCl or temperature shifts. THP(A)’s efficacy is comparable to ectoine but superior to glycine betaine in certain conditions .

Advanced Research Questions

Q. What contradictions exist in reported THP(A) roles across microbial species, and how can they be resolved?

While THP(A) is a primary osmoprotectant in Streptomyces, some halophiles prioritize ectoine. Discrepancies arise from species-specific gene redundancy (e.g., ectD hydroxylase activity) and nutrient availability . Resolving these requires comparative genomics and metabolite profiling under controlled stress gradients .

Q. How do conformational dynamics of THP(A) in solution affect its interaction with biomacromolecules?

Spin-lattice relaxation (T₁) NMR studies reveal that THP(A)’s methyl group exhibits restricted rotation, unlike THP(B), which shows dynamic disorder. This rigidity enhances THP(A)’s ability to stabilize DNA duplexes and proteins during thermal denaturation. Molecular dynamics simulations can further probe solute-solvent interactions .

Q. Why does THP(A) exhibit partial DNA “isostabilization” in PCR applications, and how does this compare to betaine?

THP(A) reduces the Tm difference between GC- and AT-rich DNA regions (dTm/dGC ~0.5), enabling amplification of high-GC templates. Unlike betaine (full isostabilization), THP(A)’s hydroxyl group introduces slight sequence bias. Optimizing PCR protocols requires gradient thermal cycling and primer length adjustments (>30 bp) .

Q. What mechanistic insights explain the dual role of THP(A) in actinomycin D biosynthesis and self-defense in Streptomyces?

THP(A) accumulation coincides with actinomycin D production, suggesting a feedback loop where THP(A) neutralizes reactive oxygen species (ROS) generated during antibiotic synthesis. Validating this requires ROS scavenging assays and knockout strains of ectABC to correlate THP(A) depletion with DNA damage .

Methodological Notes

- Structural Analysis : Use SHELX -based software for crystallographic refinement and ORtep-3 for molecular visualization .

- Metabolite Profiling : Combine GC-MS for volatile derivatives and LC-MS/MS for polar solutes .

- Gene Expression : Apply RT-qPCR with stress-inducible promoters (e.g., ectA) and RNA-seq to map regulatory networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.